2-(4-Fluorophenyl)-2-methoxyacetonitrile

Übersicht

Beschreibung

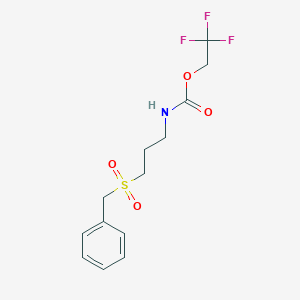

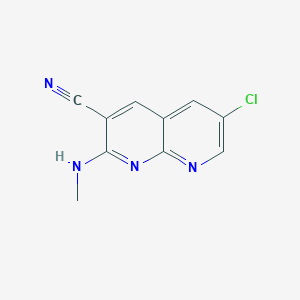

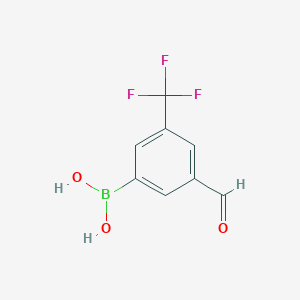

2-(4-Fluorophenyl)-2-methoxyacetonitrile is a chemical compound with a molecular formula of C9H8FNO. It is a derivative of acetonitrile, which is a colorless liquid that is used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The compound contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) that has one of its hydrogen atoms replaced by a fluorine atom .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 2-amino-4-arylpyrimidine derivatives

- Application : 2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Preparation of ortho-metalated primary phenethylamines

- Application : This compound is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Synthesis of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine

- Application : The synthesis, characterization, spectral, fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported .

- Method : The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives, which may include compounds similar to “2-(4-Fluorophenyl)-2-methoxyacetonitrile”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Synthesis of Schiff Base Metal Complexes

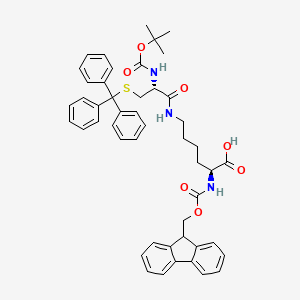

- Application : The Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO) and its metal (II) complexes, [M(L)2(H2O)2] (M = Mn, Co, Ni, Cu, and Zn), were synthesized .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

-

Acid–Base Regulated Inclusion Complexes of β-Cyclodextrin

- Application : Acid–base regulated inclusion complexes of β-cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride displaying multistimuli-responsive chromic behaviors and photomodulable fluorescence .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Anti-Inflammatory Activity of Indole Derivatives

- Application : Certain indole derivatives, which may include compounds similar to “2-(4-Fluorophenyl)-2-methoxyacetonitrile”, have shown good in vivo anti-inflammatory activity .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Synthesis of a Promising Nonlinear Optical Material

- Application : A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and found to be a promising nonlinear optical material .

- Method : The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .

- Results : The χ(3)-value for the chalcone crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

-

Synthesis of Quinoline-4-carbimidoyl Chloride Derivatives

- Application : 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)quinoline-4-carbimidoyl chloride was synthesized .

- Method : The compound was obtained by refluxing (2) and thionyl chloride in dry benzene for 8 hours .

- Results : The source did not provide specific results or outcomes obtained from this application .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-2-methoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZDZULCUNJNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2-methoxyacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)